molecular formula C21H16O5 B5385546 [4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl] furan-2-carboxylate

[4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl] furan-2-carboxylate

Cat. No.: B5385546
M. Wt: 348.3 g/mol
InChI Key: BCLFKKHWBMVGKE-JLHYYAGUSA-N
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Description

[4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl] furan-2-carboxylate is a complex organic compound characterized by its unique structure, which includes a furan ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl] furan-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Methoxyphenyl Group: This step involves the reaction of 2-methoxybenzaldehyde with an appropriate reagent to form the methoxyphenyl group.

    Aldol Condensation: The methoxyphenyl group undergoes aldol condensation with an appropriate aldehyde to form the enone structure.

    Furan Ring Formation: The enone structure is then reacted with a furan derivative under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

[4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl] furan-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group or the furan ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, [4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl] furan-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as anti-inflammatory, antioxidant, or antimicrobial activities, making it a candidate for further investigation in drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new medications for various diseases.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of [4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl] furan-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl] furan-2-carboxylate apart from these similar compounds is its unique combination of a furan ring and a methoxyphenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O5/c1-24-19-6-3-2-5-16(19)10-13-18(22)15-8-11-17(12-9-15)26-21(23)20-7-4-14-25-20/h2-14H,1H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLFKKHWBMVGKE-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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